molecular formula C6H4Br2O2 B082636 2,5-Dibromohydroquinone CAS No. 14753-51-6

2,5-Dibromohydroquinone

Cat. No. B082636
CAS RN: 14753-51-6
M. Wt: 267.9 g/mol
InChI Key: VALXCIRMSIFPFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dibromohydroquinone and its derivatives involves complex chemical processes. For example, a study by Yui et al. (1989) discusses the synthesis of novel heteroquinonoid compounds related to 2,5-Dibromohydroquinone, highlighting the importance of extensive conjugation in these molecules for their electrical conductivities (Yui et al., 1989). Additionally, Méndez-Rojas et al. (2002) describe the synthesis and characterization of a 5,6-dibromobenzoquinone-phenyl maleimide adduct, providing insights into the complex synthesis pathways of related bromoquinone derivatives (Méndez-Rojas et al., 2002).

Molecular Structure Analysis

The molecular structure of 2,5-Dibromohydroquinone and its derivatives is crucial for understanding its properties and reactivity. Studies like the one by Halim and Ibrahim (2017) offer insights into the molecular structure of related compounds through Density Functional Theory (DFT) calculations, providing a deeper understanding of the electronic structure and properties of these molecules (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 2,5-Dibromohydroquinone are diverse. For instance, Gu et al. (1990) synthesized various bromoquinone derivatives, including 2,5-Dibromohydroquinone, and explored their inhibitory activities, demonstrating the compound's potential in various chemical applications (Gu et al., 1990).

Physical Properties Analysis

The physical properties of 2,5-Dibromohydroquinone are critical for its practical applications. Studies such as the one by Mostafa (1999), which explores the synthesis of 2,5-dihydroxy-1,4-benzoquinone complexes, help in understanding the physical properties of similar compounds (Mostafa, 1999).

Chemical Properties Analysis

Analyzing the chemical properties of 2,5-Dibromohydroquinone provides insights into its reactivity and potential applications. The study by Pirrung et al. (2002), which details the synthesis and reaction characteristics of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, is an example of research contributing to the understanding of the chemical properties of related quinone compounds (Pirrung et al., 2002).

Scientific Research Applications

  • Functional Metal Complexes : 2,5-Dihydroxy-1,4-benzoquinone derivatives, similar to 2,5-Dibromohydroquinone, have been used to generate mono and polynuclear complexes. These have applications in studying metal–metal interaction, generating electrochromic NIR dyes, chemical reactivity studies, small molecule activation, homogeneously catalyzed reactions, spin–spin coupling, and creating switchable molecular magnetic materials (Sarkar et al., 2015).

  • Chloroplast Electron Carriers : 2,5-Dibromo-3-methyl-6-isopropylbenzoquinone, a close analogue, acts as an effective reducing agent in chloroplasts, interacting with cytochrome f, plastocyanin, and P700. It's used for studying the Rieske iron-sulfur center and provides insights into photosynthesis and chloroplast function (Chain & Malkin, 1979).

  • Medical Applications : Hydroquinone derivatives, including those related to 2,5-Dibromohydroquinone, have been studied as inhibitors of the sarco/endoplasmic reticulum ATPase (SERCA). These inhibitors have potential medicinal value, particularly as agents against prostate cancer (Paula et al., 2009).

  • DNA Damage Studies : 2,6-Dibromohydroquinone, another analogue, has been used in studies exploring the mechanism of DNA damage induced by environmental pollutants. It helps in understanding the interactions and damage mechanisms at the molecular level, particularly with the involvement of reactive oxygen species (Shao et al., 2016).

  • Diabetes Research : Some derivatives of 2,5-dihydroxybenzoquinone, structurally related to 2,5-Dibromohydroquinone, have been evaluated for their ability to activate the insulin receptor tyrosine kinase (IRTK). This research is important in the context of diabetes treatment and understanding insulin receptor function (Liu et al., 2000).

  • Biochemical Studies : Studies have explored the inhibitory activity of 2,5-Dibromo-3-methyl-6-isopropyl-1,4-benzoquinone derivatives, analyzing their effect on mitochondrial ubiquinol cytochrome c reductase, which is crucial in understanding cellular respiration and bioenergetics (Gu et al., 1990).

  • Material Science : The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, related to 2,5-Dibromohydroquinone, has been proposed as an anode material for rechargeable sodium-ion batteries, showcasing its potential in energy storage and material science (Zhu et al., 2015).

  • Molecular Characterization : Studies on hydrogen bonding and molecular vibrations of 2,5-dihydroxy-1,4-benzoquinone provide insights into the structural and vibrational characteristics of quinone derivatives, including 2,5-Dibromohydroquinone (Szabó & Kovács, 1999).

Safety And Hazards

2,5-Dibromohydroquinone is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as gloves and eye protection .

properties

IUPAC Name

2,5-dibromobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXCIRMSIFPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299865
Record name 2,5-Dibromohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromohydroquinone

CAS RN

14753-51-6
Record name 14753-51-6
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Record name 2,5-Dibromohydroquinone
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Record name 2,5-Dibromohydroquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
Y Li, Y Xue, L Xia, L Hou, X Qiu - physica status solidi (a), 2016 - Wiley Online Library
Inspired by the electron‐transfer process during oxidation of phenol and its derivatives, a novel hole‐transport material (HTM) BHQTZ based on 1,3,5‐triazine crosslinked 2,5‐…
Number of citations: 10 onlinelibrary.wiley.com
J Liu, C Olson, N Qiu, CM Sayes - Chemical Research in …, 2020 - ACS Publications
Disinfecting drinking water with chlorine inadvertently generates disinfection byproducts (DBPs) which can cause potential adverse health effects to humans. Haloaromatic DBPs are a …
Number of citations: 6 pubs.acs.org
M Yang, X Zhang - Environmental science & technology, 2013 - ACS Publications
Using seawater for toilet flushing may introduce high levels of bromide and iodide into a city’s sewage treatment works, and result in the formation of brominated and iodinated …
Number of citations: 457 pubs.acs.org
J Liu, X Zhang, Y Li - Environmental science & technology, 2017 - ACS Publications
Chlorine disinfection of wastewater effluents rich in bromide and iodide ions results in the formation of relatively toxic bromo- and iodo-disinfection byproducts (DBPs), especially highly …
Number of citations: 77 pubs.acs.org
CA Carpenter, SE Wegwerth… - Organic Preparations and …, 2019 - Taylor & Francis
Benzyne precursors are rapidly becoming well-used building-blocks for organic materials. 1 Our synthesis of conjugated oligoacene precursors by benzyne Diels-Alder reactions …
Number of citations: 3 www.tandfonline.com
H Ziffer, E Charney, ED Becker - The Journal of Chemical Physics, 1965 - pubs.aip.org
Three specifically deuterated quinones, p‐benzoquinone‐d 1 , ‐2,5‐d 2 , and ‐2,6‐d 2 , have been prepared by a scheme involving (1) the formation of the dibenzyl ether of the …
Number of citations: 28 pubs.aip.org
A Tanaka, M Sato, K Yamashita - Agricultural and biological …, 1990 - academic.oup.com
The synthesis of (±)-cyclocymopol (1) is described. Brominative cyclization with 2,4,4,6-tetrabromocyclohexadienone of cymopol bismethoxymethyl ether (7), which was obtained by …
Number of citations: 19 academic.oup.com
E Browning, R Adams - Journal of the American Chemical Society, 1930 - ACS Publications
Citronellal can be changed to isopulegol by the actionof ultraviolet light, a fact which is of considerable significance to phytochemistry as well as to botany. 2. The mechanism of the …
Number of citations: 10 pubs.acs.org
YH Chen, LT Qin, LY Mo, DN Zhao, HH Zeng… - Environmental …, 2019 - Elsevier
Aromatic halogenated chemicals are an unregulated class of byproducts (DBPs) generated from disinfection processes in the water environment. Information on the toxicological …
Number of citations: 38 www.sciencedirect.com
E Lisa, O Ryba, J Pospíšil - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
2-Neopentyl-, 2-tert-butyl-5-neopentyl-and 2, 5-dineopentylhydroquinones were obtained by demethylation and reduction of the corresponding pivaloyl derivatives of hydro quinone …
Number of citations: 5 cccc.uochb.cas.cz

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